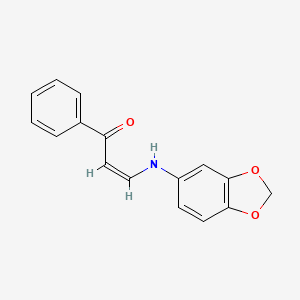
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BF-BIN, and it has been studied for its unique properties and potential uses in various fields of research.
Mecanismo De Acción
The mechanism of action of BF-BIN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BF-BIN has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for further study. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BF-BIN is its high purity and stability, which makes it suitable for use in various lab experiments. However, its limited solubility in water may pose a challenge for certain studies. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for the study of BF-BIN. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. It may also have applications in other areas of research, such as drug discovery and development, as well as in the study of enzyme and protein activity in biological systems. Further studies are needed to fully understand its potential uses and limitations.
Métodos De Síntesis
The synthesis of BF-BIN involves the reaction of 5-bromo-2-fluorobenzaldehyde with o-phenylenediamine in the presence of potassium carbonate. The resulting product is then treated with acrylonitrile to yield BF-BIN. This method has been optimized to produce high yields of the compound with a purity of over 95%.
Aplicaciones Científicas De Investigación
BF-BIN has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have promising activity against various types of cancer cells, including breast, lung, and colon cancer. BF-BIN has also been studied for its potential use as a fluorescent probe for detecting enzymes and proteins in biological systems.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFN3/c17-12-5-6-13(18)10(8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H,(H,20,21)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHNQSHPZLIUKE-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C=CC(=C3)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(C=CC(=C3)Br)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B5372472.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372475.png)
![{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5372477.png)

![N-{[2-(diethylamino)pyridin-3-yl]methyl}-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B5372486.png)
![6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5372491.png)
![7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372504.png)
![3-[4-(diethylamino)-2-propoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5372506.png)
![4-(aminosulfonyl)-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)butanamide](/img/structure/B5372517.png)
![2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5372522.png)

![4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5372538.png)
![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]-1,4-oxazepane](/img/structure/B5372566.png)
![(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5372571.png)